2,6-Diaminohex-4-ynoic acid dihydrochloride

Antimetabolite research Bacterial growth inhibition Amino acid antagonism

2,6-Diaminohex-4-ynoic acid dihydrochloride (CAS 65579-76-2; free base CAS 4819-35-6) is a non-proteinogenic acetylenic lysine analog characterized by an internal carbon–carbon triple bond at the C4–C5 position within a six-carbon diamino acid backbone. First synthesized via condensation of N-(4-chloro-2-butynyl)phthalimide with ethyl acetamidomalonate followed by acid hydrolysis, it was specifically designed as a lysine antimetabolite for probing amino acid utilization pathways.

Molecular Formula C6H12Cl2N2O2
Molecular Weight 215.07
CAS No. 65579-76-2
Cat. No. B2756477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminohex-4-ynoic acid dihydrochloride
CAS65579-76-2
Molecular FormulaC6H12Cl2N2O2
Molecular Weight215.07
Structural Identifiers
SMILESC(C#CCN)C(C(=O)O)N.Cl.Cl
InChIInChI=1S/C6H10N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,3-4,7-8H2,(H,9,10);2*1H
InChIKeyIHEPKHXGAAYYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminohex-4-ynoic Acid Dihydrochloride (CAS 65579-76-2): A Lysine Analog with Alkyne-Enabled Differentiation for Biochemical Research Procurement


2,6-Diaminohex-4-ynoic acid dihydrochloride (CAS 65579-76-2; free base CAS 4819-35-6) is a non-proteinogenic acetylenic lysine analog characterized by an internal carbon–carbon triple bond at the C4–C5 position within a six-carbon diamino acid backbone . First synthesized via condensation of N-(4-chloro-2-butynyl)phthalimide with ethyl acetamidomalonate followed by acid hydrolysis, it was specifically designed as a lysine antimetabolite for probing amino acid utilization pathways [1]. Unlike the natural substrate L-lysine, the conformationally restricted alkyne moiety imposes a linear geometry at the 4-position that fundamentally alters its interaction with lysine-utilizing enzymes and transport systems, making it a specialized tool compound rather than a generic lysine surrogate.

Why Generic Substitution Fails for 2,6-Diaminohex-4-ynoic Acid Dihydrochloride (CAS 65579-76-2) in Lysine Analog Research


Substituting 2,6-diaminohex-4-ynoic acid with its closest structural analogs—trans-4,5-dehydrolysine (alkene at C4–C5), oxalysine (oxygen heteroatom in the side chain), or the natural substrate L-lysine—introduces functionally consequential differences across multiple biochemical readouts. The alkyne moiety imposes a rigid, linear geometry that the alkene analog (trans-dehydrolysine) approximates but does not fully replicate, altering binding geometry at enzyme active sites and leading to divergent inhibition profiles [1]. Critically, the alkyne enables catalytic hydrogenation to yield site-specifically tritiated lysine with defined labeling positions—a capability that the alkene and saturated analogs cannot equivalently provide [2]. For procurement decisions, selecting a generic lysine analog without verifying the C4–C5 hybridization state risks invalidating experimental outcomes, particularly in competitive inhibition, transporter recognition, and radiolabeling applications.

Quantitative Evidence Guide: 2,6-Diaminohex-4-ynoic Acid Dihydrochloride (CAS 65579-76-2) Performance vs. Structural Analogs


Competitive Growth Inhibition Reversed by Lysine with an Inhibition Index of ~10 in Leuconostoc dextranicum

2,6-Diamino-4-hexynoic acid inhibits the growth of Leuconostoc dextranicum 8086 in a manner that is competitively reversed by L-lysine over a hundredfold range of increasing lysine concentrations, yielding an inhibition index of approximately 10 [1]. The inhibition index (ratio of inhibitor concentration to metabolite concentration required for reversal) provides a quantitative measure of competitive specificity. In contrast, the saturated analog (DL-lysine) acts as a growth substrate rather than an inhibitor, and trans-4,5-dehydrolysine exhibits a different inhibition index and steric profile due to its planar but non-linear alkene geometry.

Antimetabolite research Bacterial growth inhibition Amino acid antagonism

Rank-Order Inhibition of Lysyl-tRNA Synthetase: 2,6-Diamino-4-hexynoic Acid Matches trans-Dehydrolysine Potency and Outperforms the cis Isomer

In a comparative study of purified lysyl-ribonucleic acid synthetase from Escherichia coli 9723, 2,6-diamino-4-hexynoic acid inhibits the enzymic transfer of ¹⁴C-lysine to soluble RNA at a potency comparable to trans-4-dehydrolysine and oxalysine, while the cis-4-dehydrolysine isomer is distinctly less effective [1]. Additionally, at relatively high concentrations, 2,6-diamino-4-hexynoic acid, trans-dehydrolysine, and oxalysine (but not cis-dehydrolysine) can substitute for lysine in catalyzing the lysine-dependent ATP–pyrophosphate exchange reaction, demonstrating that the alkyne-containing analog is recognized as a competent lysine surrogate at the synthetase active site.

Aminoacyl-tRNA synthetase Enzyme substrate specificity Protein translation

Mycobacterium tuberculosis Lysine Exporter Mutants Exhibit Hypersusceptibility to 2,6-Diaminohex-4-ynoic Acid but Not to Histidine Analogs

In a genetic and pharmacological study published in Nature Communications, M. tuberculosis H37Rv strains deleted for the lysine exporter genes lysE (∆lysE) or its regulator lysG (∆lysG) displayed significant hypersusceptibility to 2,6-diaminohex-4-ynoic acid, as determined by MIC experiments [1]. By contrast, the same mutant strains showed no hypersusceptibility to a histidine toxic analog (β-(2-Thiazolyl-DL-alanine)), confirming exporter specificity. The complemented strain (∆lysEcomp) restored wild-type resistance levels (p < 0.01, Student's t-test, n = 3 biological replicates). This compound-specific, exporter-dependent toxicity pattern uniquely qualifies 2,6-diaminohex-4-ynoic acid as a validated chemical probe for studying mycobacterial lysine/arginine export physiology.

Tuberculosis research Amino acid transport Drug target validation

Broad-Spectrum Inhibition of DNA, RNA, and Protein Synthesis at 100 mcg/mL in Resting Pneumococcal Cells

In resting cell suspensions of pneumococci, 2,6-diamino-4-hexynoic acid at a concentration of 100 mcg/mL inhibits DNA, RNA, and protein synthesis, as reported by Neumeyer and Firshein [1]. This pleiotropic macromolecular synthesis inhibition distinguishes the acetylenic lysine analog from more selective antimetabolites that target only one biosynthetic pathway. While a direct comparator under identical conditions is not reported in the same study, the simultaneous inhibition of all three macromolecular classes at a single, moderate concentration suggests a mechanism involving lysine antagonism at multiple metabolic nodes rather than a single-target effect.

Macromolecular synthesis inhibition Antimicrobial mechanism Metabolic probing

Catalytic Tritiation to Site-Specifically Labeled [³H]-DL-Lysine at 113 Ci/mM Specific Activity

Catalytic reduction of 2,6-diamino-4-hexynoic acid with tritium gas yields [4,5,6,6-³H] DL-lysine with a specific activity of 113 Ci/mM [1]. This site-specific labeling pattern—with tritium incorporation exclusively at positions 4, 5, and 6—is a direct consequence of the alkyne reduction chemistry and cannot be achieved using the corresponding alkene analog (trans-4,5-dehydrolysine), which yields a different labeling distribution. Furthermore, the optically resolved L-enantiomer precursor (L-2-amino-6-t-butoxycarbonylamino-4-hexynoic acid) can be reduced to [4,4,5,5-³H] L-lysine at 120 Ci/mM [1], confirming that the alkyne intermediate enables both racemic and enantiomerically pure tritiated lysine production.

Radiolabeled amino acid synthesis Tritium labeling Peptide chemistry

Internal Alkyne Functionality Enables Click Chemistry Conjugation Not Accessible with Alkene or Saturated Lysine Analogs

The internal carbon–carbon triple bond at C4–C5 structurally distinguishes 2,6-diamino-4-hexynoic acid from trans-4,5-dehydrolysine (alkene) and L-lysine (saturated) . Compounds containing alkyne groups can, in principle, participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-bearing molecules, a cornerstone of bioorthogonal chemistry . While internal alkynes are less reactive in CuAAC than terminal alkynes, they nonetheless offer a conjugation handle absent in the alkene and saturated counterparts. This functional difference is critical for researchers designing activity-based probes or chemical biology tools where downstream conjugation is required. However, this evidence is class-level inference; direct CuAAC efficiency data for 2,6-diamino-4-hexynoic acid specifically were not identified among the accessible primary literature.

Click chemistry Bioconjugation Chemical biology probes

Best Research and Industrial Application Scenarios for 2,6-Diaminohex-4-ynoic Acid Dihydrochloride (CAS 65579-76-2)


Competitive Antimetabolite Studies of Bacterial Lysine Utilization Pathways

With a well-characterized inhibition index of ~10 and competitive reversal by L-lysine over a >100-fold concentration range [1], this compound is ideally suited for dose-response studies probing lysine-dependent growth in auxotrophic or wild-type bacterial strains. Researchers can calibrate inhibitor concentration against lysine supplementation levels to achieve predictable degrees of growth suppression, enabling quantitative dissection of lysine biosynthesis, transport, and utilization pathways.

Mycobacterial Lysine and Arginine Exporter (LysE/LysG) Functional Studies

Validated in a Nature Communications study as an exporter-dependent toxic lysine analog [1], 2,6-diaminohex-4-ynoic acid is the compound of choice for constructing genetic screens, MIC-based phenotyping, and target validation experiments focused on mycobacterial amino acid export physiology. Its demonstrated selectivity—hypersusceptibility in ∆lysE/∆lysG strains but not toward histidine analog exporters—enables clean experimental interpretation.

Lysyl-tRNA Synthetase Substrate Specificity and Conformational Probing

As a lysine analog that is recognized by E. coli lysyl-tRNA synthetase for both inhibition of ¹⁴C-lysine transfer and ATP–pyrophosphate exchange [1], this compound enables structure–activity relationship (SAR) studies probing how side-chain geometry at C4–C5 governs substrate recognition. The availability of matched alkene (trans-dehydrolysine), cis-alkene, and saturated comparators makes this a complete tool set for tRNA synthetase mechanistic studies.

Site-Specific Tritium Labeling for Custom Peptide and Protein Tracer Synthesis

The catalytic tritiation of 2,6-diamino-4-hexynoic acid to yield [4,5,6,6-³H] DL-lysine at 113 Ci/mM, or its enantiomerically pure L-precursor to [4,4,5,5-³H] L-lysine at 120 Ci/mM [1], makes this compound a strategic procurement choice for laboratories synthesizing tritiated peptides for receptor binding assays, metabolic tracing, or autoradiography. The defined labeling pattern is a direct and exclusive consequence of alkyne reduction chemistry.

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